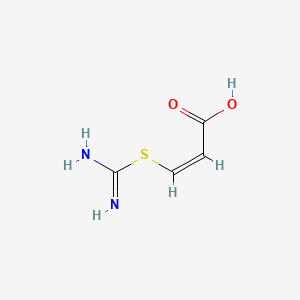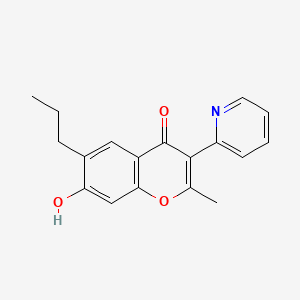
Chlorflavonin
Descripción general
Descripción
Chlorflavonin is a non-cytotoxic antibiotic with antifungal activity against certain species of mold fungi . It was originally isolated from Aspergillus candidus Link . The molecular formula of Chlorflavonin is C18H15ClO7 .
Synthesis Analysis
The total synthesis of Chlorflavonin has been achieved via a late-stage Ruthenium (II)-Catalyzed ortho-C (sp 2)-H-Hydroxylation . This method was developed and optimized for the synthesis of Chlorflavonin and was extended to synthesize a small compound library of 14 structural analogs .Molecular Structure Analysis
The molecular structure of Chlorflavonin is characterized by a flavone backbone substituted by a chloro group at position 3’, hydroxy groups at positions 5 and 2’, and methoxy groups at positions 3, 7, and 8 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Chlorflavonin include selective ruthenium (II)-catalyzed ortho-C (sp 2)-H-hydroxylation of a substituted 3’-methoxyflavonoid skeleton .Physical And Chemical Properties Analysis
Chlorflavonin has a molecular weight of 378.76 . Its physical and chemical properties, including its chemical and metabolic stability as well as its pKa values, have been determined .Aplicaciones Científicas De Investigación
Antitubercular Activity
Chlorflavonin, isolated from the endophytic fungus Mucor irregularis, has shown notable activity against Mycobacterium tuberculosis. It specifically inhibits the acetohydroxyacid synthase catalytic subunit IlvB1, leading to auxotrophies for branched-chain amino acids and pantothenic acid. Remarkably, chlorflavonin demonstrated synergistic effects with first-line antibiotics like isoniazid and delamanid, resulting in complete sterilization in combination treatment. Its intracellular activity against Mycobacterium tuberculosis within infected macrophages was superior to streptomycin treatment, highlighting its potential as a novel antitubercular agent (Rehberg et al., 2017); (Akone et al., 2016).
Antifungal Properties
Chlorflavonin was also identified as an antifungal metabolite produced by Aspergillus candidus. The production process favored high rates of agitation-aeration and led to an overall yield of 50% from fermentation brew to pure product. This discovery underlines chlorflavonin's potential as an antifungal agent, particularly in the context of its production and extraction processes (Munden et al., 1970); (Munden et al., 1970).
Biosynthetic Mechanism in Fungi
The biosynthesis of chlorflavonin in fungi presents a unique pathway. The discovery of this biosynthetic gene cluster using a self-resistance-gene-directed strategy revealed novel enzymatic processes involving NRPS-PKS for key precursor generation, a new type CHI for chalcone conversion, and a unique type FNS, an FMN-dependent oxidoreductase. This insight expands the understanding of flavonoid biosynthesis and opens up new avenues for synthetic biology research on plant flavonoids (Zhang et al., 2023).
Novel Fungal Flavonoid Route
Research into the biosynthesis of chlorflavonin in Aspergillus candidus has indicated a novel fungal route to flavonoids. It was found that chlorflavonin is synthesized from one C6C1 and four C2 precursors, differing from the pathway in higher plants. This highlights a unique method of flavonoid production in fungi, contributing to a broader understanding of secondary metabolite biosynthesis in different organisms (Burns et al., 1979); (Burns et al., 1981).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(3-chloro-2-hydroxyphenyl)-5-hydroxy-3,7,8-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO7/c1-23-11-7-10(20)12-14(22)18(25-3)15(26-17(12)16(11)24-2)8-5-4-6-9(19)13(8)21/h4-7,20-21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSQXYITDXJTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=C(C(=CC=C3)Cl)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177921 | |
| Record name | Chlorflavonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23363-64-6 | |
| Record name | Chlorflavonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23363-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorflavonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023363646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorflavonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



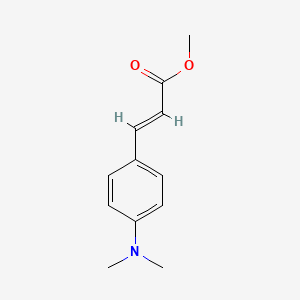
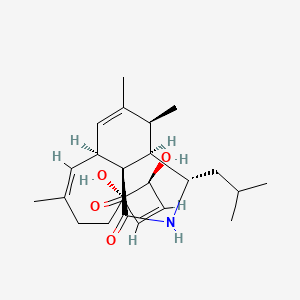
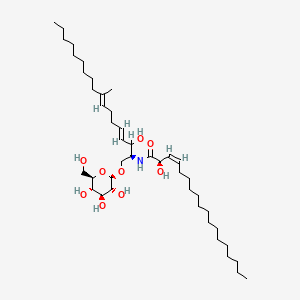
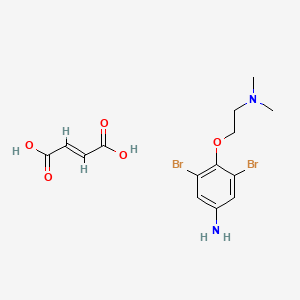

![10-[8-(4-Carboxy-3-methylbuta-1,3-dienyl)-3,9-dimethyl-1,7-dioxaspiro[5.5]undec-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B1236338.png)


![[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate](/img/structure/B1236341.png)

